molecular formula C13H15FO3 B13200739 Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13200739
M. Wt: 238.25 g/mol
InChI Key: RRNQLCJYZULMEG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.

    Reduction: Formation of 3-(4-fluorophenyl)-2,2-dimethyl-3-hydroxypropanoate.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is primarily based on its ability to undergo various chemical transformations. The fluorophenyl group can interact with biological targets through hydrophobic interactions, while the ester moiety can be hydrolyzed to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: Shares a similar fluorophenyl group but differs in the ester moiety.

    Ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate: Similar structure with a chlorine atom instead of fluorine.

    Ethyl 3-(4-bromophenyl)-2,2-dimethyl-3-oxopropanoate: Similar structure with a bromine atom instead of fluorine.

Uniqueness: Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, also known by its CAS number 1999-00-4, is a compound of increasing interest in medicinal chemistry and biochemistry. This article reviews its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C11_{11}H11_{11}F O3_3
  • Molecular Weight : 210.20 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 280.4 ± 15.0 °C
  • Flash Point : 119.6 ± 15.3 °C

Synthesis

This compound can be synthesized through various methods involving the reaction of starting materials such as ethyl acetoacetate and substituted phenyl compounds. A typical procedure involves the following steps:

  • Reagents : Ethyl acetoacetate, 4-fluorobenzaldehyde, and a base catalyst (e.g., sodium ethoxide).
  • Reaction Conditions : The mixture is stirred at room temperature for several hours.
  • Purification : The product is purified using column chromatography.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines. For example:

  • In vitro assays demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Cyclooxygenase (COX) : It was found to inhibit COX-2 enzyme activity, which is often overexpressed in tumors .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammatory markers in animal models:

  • A study reported a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered to mice subjected to inflammatory stimuli .

Case Studies

Several case studies have further elucidated the biological effects of this compound:

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
    • Apoptotic markers were upregulated, indicating that the compound induces programmed cell death in cancer cells.
  • In Vivo Anti-inflammatory Study :
    • In a controlled experiment, mice were treated with this compound prior to inducing inflammation.
    • Results showed significant reduction in paw swelling and histological examination revealed decreased infiltration of inflammatory cells .

Summary Table of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInhibition of MCF-7 and PC-3
Enzyme InhibitionCOX-2 inhibition
Anti-inflammatoryReduced cytokine levels

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8H,4H2,1-3H3

InChI Key

RRNQLCJYZULMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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